1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

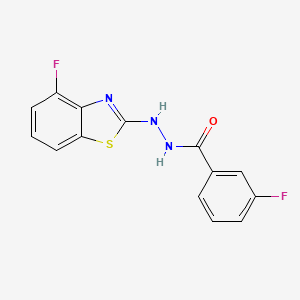

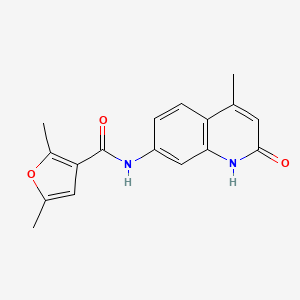

The compound appears to be a urea derivative, which means it contains a carbonyl group (C=O) attached to two amine groups (-NH2). It also contains a tetrahydro-2H-pyran-4-yl group, a thiophen-2-yl group, and a 2,2,2-trifluoroethyl group.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine.Molecular Structure Analysis

The molecular structure would likely show the urea core, with the tetrahydro-2H-pyran-4-yl, thiophen-2-yl, and 2,2,2-trifluoroethyl groups attached. The exact structure would depend on the specific locations of these groups on the urea core.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. Urea derivatives can undergo a variety of reactions, depending on the other functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Urea derivatives can have a wide range of properties, depending on the other functional groups present.Scientific Research Applications

Multicomponent Reactions for Heterocyclic Compound Synthesis

Research highlights the use of similar urea derivatives in multicomponent reactions for the synthesis of heterocyclic compounds. For example, one study demonstrated the efficient one-pot synthesis of furano and pyrano pyrimidinones using a diastereoselective three-component reaction. This methodology underscores the utility of urea derivatives in facilitating complex chemical transformations, offering pathways for creating compounds with potential biological activities (Ghorbani-Vaghei et al., 2015).

Gel Formation and Rheological Modification

Another area of application involves the manipulation of gel properties through the interaction of urea derivatives with various anions. This process demonstrates how the physical properties of gels, such as morphology and rheology, can be tuned for specific applications, highlighting the role of urea derivatives in material science (Lloyd & Steed, 2011).

Catalysis and Reaction Mechanisms

Urea and thiourea derivatives serve as catalysts in synthesizing tetrahydrofuran and pyran derivatives, showcasing their importance in developing efficient and selective organic synthesis methods. These studies provide new mechanistic insights and highlight the critical role of (thio)urea derivatives in enhancing reaction selectivity and efficiency (Opalka et al., 2011).

Organic and Green Chemistry Applications

Furthermore, research into the one-pot synthesis of diverse and densely functionalized heterocyclic scaffolds emphasizes the role of urea as an eco-friendly and low-cost catalyst. This approach aligns with the principles of green chemistry, aiming for more sustainable and environmentally friendly chemical synthesis processes (Brahmachari & Banerjee, 2014).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, like all chemicals, this compound should be handled with appropriate safety precautions.

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a new compound, further research would likely be needed to fully understand its properties and potential applications.

properties

IUPAC Name |

1-(oxan-4-yl)-3-thiophen-2-yl-1-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)8-17(9-3-5-19-6-4-9)11(18)16-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPMPWSJKBUXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)

![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)

![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2662062.png)

![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)

![3,9-Dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662069.png)